N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative featuring a 4-nitrophenyl substituent at the 3-position of the pyrimidine core and a 4-butylphenyl group attached via a thioacetamide linker. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . Its synthesis likely follows established protocols for analogous thienopyrimidinones, involving condensation of substituted thiouracils with 2-chloroacetamide derivatives under reflux conditions with sodium acetate as a base, yielding moderate to high purity products (e.g., 85% yield in similar syntheses) .
The 4-butylphenyl moiety may contribute to lipophilicity, impacting solubility and membrane permeability.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S2/c1-2-3-4-16-5-7-17(8-6-16)25-21(29)15-34-24-26-20-13-14-33-22(20)23(30)27(24)18-9-11-19(12-10-18)28(31)32/h5-12H,2-4,13-15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYUSDVPBJCIQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H27N3O3S2
- Molecular Weight : 493.6 g/mol
- CAS Number : 1252820-32-8
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of acetamides have shown moderate to good activities against various pathogens. A study highlighted that certain acetamides demonstrated effective urease inhibition, which is crucial for treating infections caused by urease-producing bacteria .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Similar thieno[3,2-d]pyrimidine derivatives have been evaluated for their effects on cancer cell lines. For example, compounds designed with a focus on inhibiting thioredoxin reductase (TrxR1), a target in cancer therapy, showed selective antitumor effects . This indicates that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies on related compounds have shown that specific functional groups significantly influence their biological activities. For instance, the presence of nitrophenyl and thienopyrimidine moieties has been associated with increased potency against various biological targets .
Case Studies
- Urease Inhibition : A series of acetamides were synthesized and tested for urease inhibition. Compounds similar to this compound exhibited higher activity compared to standard drugs used in treatment .
- Antitumor Activity : In a study involving thieno[3,2-d]pyrimidine derivatives against various cancer cell lines (e.g., Mia PaCa-2 and PANC-1), compounds demonstrated promising results in inhibiting tumor growth. The structure of these compounds was modified to enhance their solubility and targetability without compromising efficacy .
Scientific Research Applications
Biological Activities
Research into the biological activities of N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has revealed several promising applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For instance, derivatives with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .
- Cytotoxicity Against Cancer Cells : The compound has demonstrated selective cytotoxic effects on human cancer cell lines while sparing normal cells. Studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- Enzyme Inhibition : this compound may act as an inhibitor of enzymes involved in critical metabolic pathways. Notably, it could inhibit acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antimicrobial Study : A study investigating the antimicrobial efficacy of this compound found that it significantly inhibited the growth of both gram-positive and gram-negative bacteria. The results indicated a need for further exploration into its mechanism of action .
- Cytotoxicity Evaluation : In vitro studies on cancer cell lines revealed that this compound could induce cell death selectively in malignant cells while maintaining viability in normal cells. This selectivity suggests potential for development as a targeted cancer therapeutic .
- Enzyme Inhibition Research : A detailed investigation into its role as an AChE inhibitor showed promising results in reducing enzyme activity in vitro. This finding positions the compound as a candidate for further development in treating cognitive disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone derivatives share a common scaffold but exhibit distinct pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with three analogs (Table 1):
Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidinone Derivatives
*Hypothetical calculation based on substituents.
Key Findings from Comparative Analysis
Electronic Effects :
- The 4-nitrophenyl group in the target compound (electron-withdrawing) contrasts with the methyl group in (electron-donating) and the 4-fluorophenyl in IWP-3 (moderate electron-withdrawing). This difference may alter binding affinities in enzyme active sites, particularly in kinases or proteases where charge interactions are critical.
Biological Activity :
- IWP-3 is a well-characterized Wnt pathway inhibitor, with its 4-fluorophenyl and benzothiazolyl groups critical for binding to Porcupine, a membrane-bound acyltransferase . The target compound’s 4-nitrophenyl group may similarly target nitroreductase enzymes or redox-sensitive pathways.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl in ) are synthesized in higher yields (e.g., 85% in ) compared to nitro- or benzothiazole-containing derivatives, which require additional purification steps .
Structural Insights from Spectroscopic Data
NMR studies on analogous compounds (e.g., ) reveal that substituents at the 3-position of the pyrimidine ring induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). For instance, the nitro group in the target compound would likely deshield adjacent protons, causing downfield shifts compared to methyl or fluorine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
